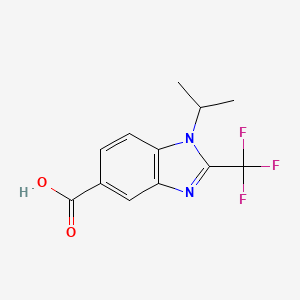

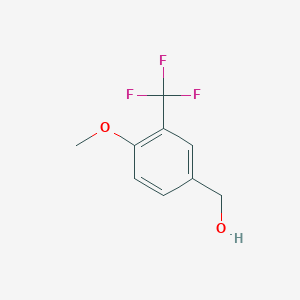

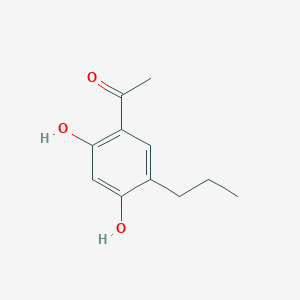

![molecular formula C16H26Cl2N2 B1305658 (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride CAS No. 465534-76-3](/img/structure/B1305658.png)

(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis

The molecular formula of the compound is C16H21NO3 . The structure of the compound includes an 8-azabicyclo[3.2.1]octane scaffold .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of tropane alkaloids .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s complexity is 340 .Scientific Research Applications

Muscarinic Cholinergic Agonist Research

The structure of this compound, particularly the 8-methyl-8-aza-bicyclo[3.2.1]octane skeleton, has been studied for its influence on muscarinic activity . This research is crucial for understanding the structure-activity relationship (SAR) of muscarinic cholinergic agonists, which are important in treating various neurological disorders.

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane core is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, and the stereoselective preparation of this scaffold is of significant interest for medicinal chemistry.

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a key step in the synthesis of various biologically active compounds. This process is vital for creating pharmaceuticals with the desired chirality and efficacy .

Study of Stereochemical Influence

The configuration of derivatives of acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl ester has been shown to significantly influence muscarinic activity . This makes the compound a candidate for studying the stereochemical influence on biological activity.

Development of Chiral Compounds

The synthesis of chiral compounds with the 8-methyl-8-aza-bicyclo[3.2.1]octane skeleton is driven by the need to understand the SAR of muscarinic agonists. Chirality plays a crucial role in the pharmacodynamics and pharmacokinetics of drugs .

Neurological Disorder Treatment Research

Given its potential role as a muscarinic cholinergic agonist, this compound may be used in research aimed at developing treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Mechanism of Action

properties

IUPAC Name |

8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.2ClH/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13;;/h2-6,14-17H,7-12H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQYJJJXXJGVEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)NCCC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385509 |

Source

|

| Record name | (8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL)-PHENETHYL-AMINE DIHYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride | |

CAS RN |

465534-76-3 |

Source

|

| Record name | (8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL)-PHENETHYL-AMINE DIHYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

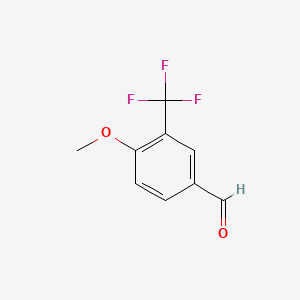

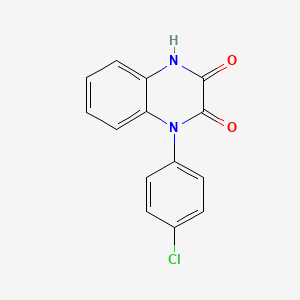

![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)